2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted at the 2-, 3-, and 5-positions. The 2-position bears a methyl group, the 3-position a 2-methoxyethyl carboxylate ester, and the 5-position a chiral (1-ethoxy-1-oxopropan-2-yl)oxy group. This compound is structurally distinct due to its combination of ester and ether functionalities, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-methoxyethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-5-22-17(19)12(3)24-13-6-7-15-14(10-13)16(11(2)25-15)18(20)23-9-8-21-4/h6-7,10,12H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNLCAOPOPPKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389730 | |
| Record name | AGN-PC-0KA2IT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-43-3 | |
| Record name | AGN-PC-0KA2IT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis.
Mode of Action
It is known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation.
Biochemical Pathways
Similar compounds, such as pinacol boronic esters, are known to be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations.
Biological Activity
2-Methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of CHO and a molecular weight of approximately 342.37 g/mol. This compound features a benzofuran core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of various functional groups, such as methoxyethyl and ethoxy, suggests potential for a wide range of chemical reactivity and biological interactions.
Chemical Structure
The structural representation of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Methoxyethyl, Ethoxy |
| Molecular Formula | CHO |
| Molecular Weight | 342.37 g/mol |
Biological Activity Overview
Research indicates that benzofuran derivatives, including this compound, exhibit significant biological activities such as:
- Antimicrobial Activity : Studies have demonstrated that benzofuran derivatives can inhibit the growth of various bacteria and fungi. The presence of the ethoxy and methoxy groups may enhance this activity by improving solubility and interaction with microbial membranes.
- Antioxidant Properties : These compounds are known to scavenge free radicals, thus potentially reducing oxidative stress and related diseases.
- Anticancer Potential : Preliminary studies suggest that similar benzofuran derivatives may have anticancer properties, potentially through the inhibition of specific cancer cell lines.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, altering their activity and leading to various therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related benzofuran compounds:
- Antimicrobial Studies : A study on related benzofuran derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The ethoxy substitution was found to enhance antimicrobial efficacy significantly.
- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with similar structures exhibited high radical scavenging activity, suggesting potential applications in nutraceuticals aimed at oxidative stress-related conditions.
- Cancer Cell Line Studies : Research involving cancer cell lines indicated that certain benzofuran derivatives could induce apoptosis in malignant cells, pointing towards their potential as anticancer agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds can be beneficial:
| Compound Name | Notable Features |
|---|---|
| 6-Bromo Benzofuran Derivative | Exhibits antimicrobial properties |
| Ethyl Benzofuran Carboxylate | Known for its antioxidant activity |
| Methoxybenzofuran | Utilized in material science applications |
The unique combination of functional groups in 2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yloxy]-2-methylbenzofuran enhances its solubility and bioactivity compared to other derivatives.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5-position substituent introduces a chiral center, unlike acetyloxy or nitrofuran analogs, which may affect stereospecific interactions in biological systems .
Physicochemical Properties
- LogP and Solubility : The 2-methoxyethyl group reduces lipophilicity (predicted LogP ~3.5) compared to ethyl esters (LogP ~4.0 for ). This aligns with trends observed in benzofuran derivatives, where polar substituents decrease membrane permeability but enhance aqueous solubility .
- Thermal Stability : Analogous compounds (e.g., ) exhibit boiling points >500°C, suggesting the target compound’s thermal stability is comparable due to its robust aromatic core .
Crystallography and Intermolecular Interactions
- Planarity : The benzofuran core is planar in analogs (mean deviation <0.01 Å), as seen in and . This planarity facilitates π-π stacking and hydrogen bonding, critical for crystal packing .
- Hydrogen Bonding : The 2-methoxyethyl group may participate in C–H···O interactions, akin to ethyl carboxylates in , stabilizing the crystal lattice .
Q & A
Basic: What are the key synthetic strategies for synthesizing this benzofuran derivative?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Core Benzofuran Formation : Cyclization of substituted phenols or furan precursors via Friedel-Crafts acylation or Claisen condensation .
- Functionalization : Introduction of substituents (e.g., methoxyethyl ester, ethoxy-oxopropane) through nucleophilic substitution or esterification under controlled pH and temperature .
- Halogenation : Bromine or chlorine incorporation via electrophilic aromatic substitution, requiring inert atmospheres to prevent side reactions .
Optimization : Use of continuous flow reactors enhances scalability and purity (>90% yield reported in industrial settings) .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ester linkages (e.g., δ 4.2–4.5 ppm for methoxyethyl groups) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ether (C-O-C) bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 453.2 for [M+H]+) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers in benzofuran analogs) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Critical parameters include:
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during halogenation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Lewis acids (e.g., AlCl3) accelerate Friedel-Crafts acylation .
- In-line Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while HPLC ensures final purity (>98%) .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Impact | Mechanistic Basis |
|---|---|---|
| Bromine | Enhanced antimicrobial activity | Increased lipophilicity improves membrane penetration . |
| Fluorine | Higher metabolic stability | Strong C-F bond resists oxidative degradation . |
| Chlorine | Variable cytotoxicity | Polarizability alters target binding (e.g., kinase inhibition) . |
Experimental Validation : Comparative assays (e.g., MIC for antimicrobial activity) under standardized protocols resolve contradictions in reported data .
Advanced: What computational methods aid in predicting this compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .
- Molecular Docking : Identifies binding affinities with biological targets (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Advanced: How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and nutrient conditions .
- Dose-Response Curves : Calculate IC50 values across multiple replicates to account for variability .
- Meta-Analysis : Pool data from peer-reviewed studies (excluding low-purity samples) to identify consensus trends .
Basic: What are the primary biological targets and mechanisms under investigation?
Methodological Answer:
- Antiviral Activity : Inhibition of viral proteases (e.g., HIV-1 RT) via competitive binding to catalytic sites .
- Anticancer Potential : Induction of apoptosis in solid tumors by disrupting mitochondrial membrane potential .
- Enzyme Interactions : Modulation of cytochrome P450 activity, assessed via fluorometric assays .
Advanced: What strategies enhance the compound’s solubility and bioavailability?
Methodological Answer:
- Prodrug Design : Convert esters to carboxylic acids for improved aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life in vivo .
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
